molecular formula C21H25N5O3S2 B4172053 N-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide

N-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide

Cat. No.: B4172053
M. Wt: 459.6 g/mol
InChI Key: KMGHSKDFNWHZEP-UHFFFAOYSA-N
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Description

N-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide is a complex organic compound that features a piperidine and piperazine moiety, along with a nitro group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the piperidine and piperazine intermediates: These intermediates are synthesized through standard organic reactions such as nucleophilic substitution and cyclization.

    Introduction of the nitro group: The nitro group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Coupling reactions: The piperidine and piperazine intermediates are coupled with the thiophene ring through carbonothioylation reactions, which involve the use of thiophene-2-carboxylic acid and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Cyclization: Acidic or basic conditions, depending on the specific reaction.

Major Products

    Reduction of the nitro group: Formation of the corresponding amine.

    Substitution reactions: Formation of various substituted derivatives.

    Cyclization: Formation of polycyclic compounds.

Scientific Research Applications

N-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.

    Materials Science: The thiophene ring imparts electronic properties that could be useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used as a probe to study the interactions of piperidine and piperazine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in inflammatory pathways.

    Pathways Involved: It could modulate signaling pathways by binding to receptor sites or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and evodiamine, which also contain the piperidine moiety.

    Piperazine derivatives: Compounds such as sildenafil and buspirone, which feature the piperazine ring.

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide.

Uniqueness

N-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S2/c27-20(19-5-4-14-31-19)22-21(30)25-12-10-23(11-13-25)16-6-7-17(26(28)29)18(15-16)24-8-2-1-3-9-24/h4-7,14-15H,1-3,8-13H2,(H,22,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGHSKDFNWHZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=S)NC(=O)C4=CC=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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